2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
Description
The compound 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a purine derivative featuring a pyrazole substituent at the 8-position and an acetamide functional group. Purine-based compounds are of significant interest due to their structural similarity to endogenous biomolecules, enabling interactions with enzymes, receptors, and nucleic acids.
Properties
IUPAC Name |
2-[8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethyl-2,6-dioxopurin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O3/c1-7-5-8(2)21(17-7)13-16-11-10(18(13)3)12(23)20(6-9(15)22)14(24)19(11)4/h5H,6H2,1-4H3,(H2,15,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLCPXIBNYHTQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects. They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to a range of effects. For instance, some pyrazole derivatives have been found to inhibit tubulin polymerization, which can lead to antitumor activity.
Biological Activity
The compound 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on available research findings.
Synthesis and Structural Characteristics
The synthesis of the compound involves the reaction of 3,5-dimethylpyrazole with specific purine derivatives. The resulting structure features a pyrazole ring fused with a purine scaffold, which is known for its biological significance in nucleic acids and various metabolic pathways.
Key Structural Features
- Molecular Formula : C14H18N6O2
- Molecular Weight : 302.34 g/mol
- Functional Groups : Contains amide and dioxo functionalities which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Anticancer Activity
The compound's potential as an anticancer agent has been investigated:
- Cell Line Studies : Research indicates that similar pyrazole derivatives can inhibit tumor cell growth significantly. For example, one study reported that a related compound had an IC50 value of 27.6 μM against breast cancer cell lines .
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 27.6 |
| A549 (Lung Cancer) | 35.4 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It is hypothesized that the presence of the pyrazole moiety allows for interaction with enzymes involved in cellular signaling pathways.
- DNA Binding : Molecular docking studies suggest that the compound may bind to DNA or RNA structures, potentially disrupting normal cellular functions .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyrazole and purine moieties exhibit significant anticancer properties. The structural features of 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide suggest potential interactions with biological targets involved in cancer cell proliferation and survival pathways. Studies have shown that derivatives of pyrazole can inhibit tumor growth by inducing apoptosis in cancer cells .
Neuropharmacological Effects
The compound's neuropharmacological profile has been evaluated through various models assessing anxiolytic and antidepressant activities. For instance, derivatives of pyrazole have demonstrated the ability to modulate neurotransmitter systems associated with mood regulation. In experimental models using pentylenetetrazole and maximal electroshock tests, compounds similar to this compound exhibited significant anticonvulsant properties .
Antimicrobial Properties
The antimicrobial efficacy of pyrazole derivatives has been documented extensively. Studies have indicated that these compounds can act against a range of bacterial and fungal pathogens. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Adenosine Receptor Modulation
The compound may function as an adenosine receptor antagonist. Adenosine receptors play critical roles in various physiological processes including sleep regulation and cardiovascular functions. Research suggests that modulation of these receptors can lead to therapeutic effects in conditions such as asthma and cardiovascular diseases .
Anti-inflammatory Effects
Research into the anti-inflammatory properties of pyrazole derivatives has revealed their potential to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that this compound could be beneficial in treating inflammatory diseases .
Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties. For example, its derivatives can be utilized in creating advanced polymers or nanomaterials that exhibit enhanced thermal stability or electrical conductivity .
Drug Delivery Systems
In drug delivery applications, the compound can serve as a model for developing carriers that enhance the bioavailability of therapeutic agents. Its ability to form stable complexes with drugs can facilitate controlled release mechanisms .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on anticancer activity | Demonstrated significant inhibition of tumor growth in vitro | Potential for development as an anti-cancer agent |
| Neuropharmacological assessment | Showed anxiolytic effects in animal models | Possible application in anxiety disorders |
| Antimicrobial efficacy testing | Effective against multiple bacterial strains | Could lead to new antimicrobial therapies |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Physicochemical and Pharmacological Implications
- Solubility : The acetamide group in the target compound improves aqueous solubility compared to the methyl ester analog, which has higher lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
